REACTION_CXSMILES
|
[CH3:1][N:2]1[C:6]([NH2:7])=[CH:5][C:4]([CH3:8])=[N:3]1.C([N:17]=[C:18]=[S:19])(=O)C1C=CC=CC=1>>[CH3:1][N:2]1[C:6]([NH:7][C:18]([NH2:17])=[S:19])=[CH:5][C:4]([CH3:8])=[N:3]1
|
Name
|
|
Quantity
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111 g
|
Type
|
reactant
|
Smiles
|
CN1N=C(C=C1N)C
|
Name
|
|
Quantity
|
180 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)N=C=S
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to give 110.3 g
|
Name
|
|
Type
|
|
Smiles
|
CN1N=C(C=C1NC(=S)N)C
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |